molecular formula C11H13BrO3 B3169892 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid CAS No. 938314-53-5

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid

Cat. No.: B3169892
CAS No.: 938314-53-5
M. Wt: 273.12 g/mol
InChI Key: VRLZPJLDTLAZKT-UHFFFAOYSA-N
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Description

Significance of Aryloxypropionic Acid Derivatives in Synthetic Organic Chemistry

Aryloxypropionic acid derivatives represent a significant class of organic compounds. Historically, this scaffold is a key feature in a variety of biologically active molecules. From a synthetic standpoint, these molecules are versatile intermediates. The ether linkage can be formed through well-established reactions such as the Williamson ether synthesis, providing a reliable method for connecting aromatic and aliphatic fragments. The carboxylic acid group is a gateway to a multitude of chemical transformations, including esterification, amidation, and reduction to alcohols. msu.edulibretexts.org The presence of both an aromatic ring and a carboxylic acid allows for a wide range of modifications, making aryloxypropionic acids valuable building blocks in the synthesis of more complex molecular architectures. researchgate.net

Academic Relevance of Halogenated Aromatic Ethers in Chemical Research

Halogenated aromatic ethers are of profound interest to the chemical research community. The introduction of a halogen atom onto an aromatic ring can significantly alter the electronic properties of the molecule, influencing its reactivity and physical characteristics. ncert.nic.in Halogens, such as bromine, act as ortho-, para-directing groups in electrophilic aromatic substitution reactions, while also deactivating the ring towards such reactions. This dual role provides a nuanced level of control in synthetic strategies. researchgate.net

Furthermore, the carbon-halogen bond is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The presence of a bromine atom in 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid therefore opens up a vast landscape of potential chemical transformations for researchers to explore. nih.gov Halogenated ethers also play a role in materials science, contributing to the development of flame-retardant materials and polymers with enhanced thermal stability. wikipedia.org

Structural Features of this compound for Mechanistic Inquiry

The specific structure of this compound presents several avenues for mechanistic inquiry. The presence of two methyl groups on the alpha-carbon of the propionic acid chain introduces significant steric hindrance. This gem-dimethyl group can influence the rates and outcomes of reactions at the adjacent carboxylic acid and ether functionalities. For instance, it can hinder nucleophilic attack at the carbonyl carbon and may also affect the conformational flexibility of the molecule.

The electronic effect of the meta-bromo substituent on the phenoxy ring is another area of interest. Its electron-withdrawing inductive effect and electron-donating resonance effect can modulate the reactivity of the aromatic ring and the acidity of the carboxylic acid. Investigating the kinetics and thermodynamics of reactions involving this compound can provide valuable data on the interplay of steric and electronic effects in chemical transformations. The molecule as a whole serves as an excellent model system for studying the transmission of electronic effects through an ether linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenoxy)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLZPJLDTLAZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Bromo Phenoxy 2,2 Dimethyl Propionic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(3-bromo-phenoxy)-2,2-dimethyl-propionic acid identifies the ether linkage as the most logical point for disconnection. This C-O bond cleavage points to two primary synthons: a 3-bromophenoxide nucleophile and an electrophilic 2,2-dimethylpropionic acid derivative bearing a leaving group at the C3 position.

Approaches to the 3-Bromophenoxy Moiety

The synthesis of the 3-bromophenoxy precursor, primarily 3-bromophenol (B21344), requires careful consideration of directing effects in electrophilic aromatic substitution.

Electrophilic Aromatic Bromination Strategies for Substituted Phenols and Ethers

The hydroxyl group of phenol (B47542) is a strongly activating, ortho-, para-directing group due to the donation of an oxygen lone pair into the aromatic π-system. savemyexams.comchemistrystudent.comlibretexts.org This high reactivity means that direct bromination of phenol typically requires mild conditions, such as bromine water at room temperature without a catalyst, but leads to the formation of 2,4,6-tribromophenol as a white precipitate. chemistrystudent.comlibretexts.orgblogspot.com Obtaining the desired meta-substituted product, 3-bromophenol, through direct bromination of phenol is not feasible because the 3-position is not electronically favored for electrophilic attack. libretexts.org

Therefore, indirect methods are necessary to achieve the required substitution pattern. A common strategy involves starting with an aromatic ring that contains a meta-directing group, performing the bromination, and then converting this directing group into a hydroxyl group. A well-documented route starts from benzene (B151609), which is first nitrated to nitrobenzene. The nitro group is a strong deactivating and meta-directing group. Bromination of nitrobenzene yields 3-bromonitrobenzene. Subsequent reduction of the nitro group (e.g., with tin and hydrochloric acid) affords 3-bromoaniline, which can then be converted to the target 3-bromophenol via diazotization followed by hydrolysis. youtube.com Another reported synthesis of 3-bromophenol starts from 3-aminophenol, which undergoes diazotization and subsequent hydrolysis with cuprous bromide. chemicalbook.com

Table 1: Common Reagents for Electrophilic Bromination of Phenols
Reagent(s)ConditionsTypical Product(s)Citation(s)
Bromine Water (Br₂/H₂O)Room Temperature2,4,6-Tribromophenol chemistrystudent.comblogspot.com
Dilute Nitric AcidRoom Temperature2-Nitrophenol and 4-Nitrophenol blogspot.com
Pure Bromine (Br₂)AlBr₃ catalystBromobenzene (from Benzene) savemyexams.com

Synthesis via Organometallic Coupling Reactions with Bromo-substituted Precursors

While organometallic reactions are more commonly associated with C-C bond formation, copper-catalyzed C-O coupling reactions provide a powerful method for constructing the target ether linkage from a bromo-substituted precursor. The Ullmann condensation (or Ullmann biaryl ether synthesis) is a classic example, involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. tandfonline.comrsc.orggoogle.com

In the context of synthesizing this compound, this approach would involve the coupling of 3-bromophenol with a suitable derivative of 2,2-dimethylpropionic acid. The reaction is typically performed by first forming the phenoxide of 3-bromophenol with a base, which then reacts with the propionic acid derivative. Modern advancements in the Ullmann reaction have led to the development of milder conditions using various copper(I) salts and ligands that facilitate the coupling. acs.orgresearchgate.net This method is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. acs.org

Approaches to the 2,2-Dimethylpropionic Acid Moiety

The synthesis of the aliphatic portion of the molecule, specifically 3-bromo-2,2-dimethylpropionic acid, begins with the construction of a C5 backbone with the characteristic quaternary dimethyl group.

Synthetic Routes to 2,2-Dimethyl-substituted Propanol (B110389) and Propanal Derivatives

A key precursor for this moiety is 3-hydroxy-2,2-dimethylpropanal, commonly known as hydroxypivaldehyde (HPA). HPA is produced industrially via a crossed aldol condensation between isobutyraldehyde and formaldehyde. researchgate.netwikipedia.org This reaction is typically catalyzed by a base, such as triethylamine. google.com

Hydroxypivaldehyde serves as a versatile intermediate. It can be hydrogenated to produce neopentyl glycol (2,2-dimethyl-1,3-propanediol) or undergo a Tishchenko reaction to yield neopentyl glycol mono(hydroxypivalate). researchgate.netchemicalbook.com These derivatives highlight the synthetic utility of the C5 branched structure obtained from the initial aldol condensation.

Table 2: Synthesis of Key 2,2-Dimethyl-substituted Precursors
PrecursorStarting Material(s)Reaction TypeCitation(s)
HydroxypivaldehydeIsobutyraldehyde, FormaldehydeCrossed Aldol Condensation wikipedia.orggoogle.com
Neopentyl GlycolHydroxypivaldehydeHydrogenation researchgate.netwikipedia.org
Neopentyl Glycol Mono(hydroxypivalate)HydroxypivaldehydeTishchenko Reaction researchgate.netchemicalbook.com

Carboxylic Acid Formation from Precursor Alcohols or Aldehydes

The final step in preparing the required 3-bromo-2,2-dimethylpropionic acid chemsynthesis.comnih.gov involves oxidation and halogenation. The aldehyde group of hydroxypivaldehyde can be selectively oxidized to a carboxylic acid to form 3-hydroxy-2,2-dimethylpropionic acid, also known as hydroxypivalic acid. This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice in industrial processes. google.comgoogle.com

Once hydroxypivalic acid is obtained, the primary hydroxyl group can be substituted with bromine. A documented laboratory procedure involves heating hydroxypivalic acid with aqueous hydrobromic acid (HBr) to yield 3-bromo-2,2-dimethylpropionic acid. chemicalbook.com This bromo-substituted acid is the key electrophilic partner required for the Williamson ether synthesis with 3-bromophenol to form the final target molecule.

Etherification Strategies for Phenoxy Linkage Formation

Nucleophilic Aromatic Substitution (SNAr) in Phenol Derivatization

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for forming aryl ethers. The mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In the context of synthesizing this compound, a hypothetical SNAr reaction would involve 1,3-dibromobenzene (B47543) or a related derivative and a salt of 2,2-dimethyl-3-hydroxypropionic acid. However, the benzene ring in 1,3-dibromobenzene is not sufficiently activated for a classical SNAr reaction to proceed under standard conditions. The bromine atoms are deactivating and only weakly electron-withdrawing, lacking the strong activation provided by groups like nitro (–NO₂) or cyano (–CN). Therefore, direct SNAr is generally not a viable or efficient method for this particular synthesis without the aid of a catalyst.

Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis is a widely used and robust method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide or other substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com

For the synthesis of the target compound, this approach involves two primary routes:

Route A: Reaction of the sodium or potassium salt of 3-bromophenol (the nucleophile) with an ester of 3-bromo-2,2-dimethylpropionic acid (the electrophile).

Route B: Reaction of a 3-halophenoxy derivative with a salt of 2,2-dimethyl-3-hydroxypropionic acid.

Route A is generally preferred. The synthesis begins by deprotonating 3-bromophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, such as ethyl 3-bromo-2,2-dimethylpropionate, displacing the bromide leaving group to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. google.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h)
3-Bromophenol Ethyl 3-bromo-2,2-dimethylpropionate K₂CO₃ DMF 80-100 6-12

This table presents typical, illustrative conditions for the Williamson ether synthesis. Actual parameters may vary based on specific laboratory procedures.

Transition Metal-Catalyzed Ether Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-O bonds, especially when traditional methods like the Williamson synthesis are inefficient. The most relevant of these is the Ullmann condensation. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgacs.org In the synthesis of this compound, this would involve the reaction of 3-bromophenol with a suitable 2,2-dimethylpropionic acid derivative in the presence of a copper catalyst. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to milder reaction conditions using soluble copper(I) salts (e.g., CuI) in combination with ligands, such as N,N-dimethylglycine or phenanthroline. organic-chemistry.org These modified procedures can proceed at lower temperatures (around 100-120°C) and tolerate a wider range of functional groups. rsc.org The reaction mechanism involves the formation of a copper(I) phenoxide, which then reacts with the alkyl halide. wikipedia.org This method is particularly useful for sterically hindered substrates where the SN2 pathway of the Williamson synthesis might be slow. acs.org

Functional Group Interconversions and Ester Hydrolysis

The etherification step, whether by Williamson synthesis or an Ullmann-type reaction, typically yields an ester precursor, such as ethyl 3-(3-bromo-phenoxy)-2,2-dimethyl-propionate. The final step in the synthesis is the hydrolysis of this ester to the corresponding carboxylic acid.

Ester hydrolysis is a fundamental functional group interconversion. It is most commonly achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, this compound.

Reaction Scheme: Ester Hydrolysis

R-COOR' + NaOH → R-COONa + R'-OH

R-COONa + HCl → R-COOH + NaCl

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Key Optimization Parameters: Table 2: Factors for Optimization in the Synthesis of this compound

Parameter Considerations Impact on Yield and Purity
Base Selection In the Williamson synthesis, the choice of base (e.g., K₂CO₃ vs. NaH) affects the rate of phenoxide formation. Stronger bases like NaH can lead to faster reactions but may also promote side reactions if not controlled. reddit.com A moderately strong base like K₂CO₃ often provides a good balance between reaction rate and minimizing side products, leading to higher purity.
Solvent Choice Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred for the SN2 reaction as they solvate the cation of the base but not the nucleophile, increasing its reactivity. google.com The right solvent can significantly increase reaction rates and yields. Solvent purity is also crucial to avoid unwanted side reactions.
Temperature Control Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of elimination byproducts, particularly with secondary alkyl halides. reddit.com Maintaining the optimal temperature for each step is critical. For the Williamson ether synthesis, temperatures are typically kept moderate (50-100°C).
Catalyst/Ligand System For Ullmann-type reactions, the choice of copper source (e.g., CuI, Cu₂O) and ligand is crucial for achieving high yields under mild conditions. Modern ligand systems can dramatically improve the efficiency and scope of the coupling reaction, allowing for lower temperatures and catalyst loadings.

By systematically adjusting these parameters—such as screening different bases, solvents, and temperature profiles—the efficiency of the etherification and hydrolysis steps can be maximized. This systematic approach ensures a robust and scalable synthesis of this compound.

Mechanistic Studies of Chemical Transformations Involving 3 3 Bromo Phenoxy 2,2 Dimethyl Propionic Acid and Analogues

Ether Formation Mechanisms

The formation of the ether linkage in 3-(3-bromo-phenoxy)-2,2-dimethyl-propionic acid and similar diaryl ethers is typically achieved through nucleophilic substitution reactions. The two most prominent pathways for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Detailed Analysis of Nucleophilic Substitution Pathways

The synthesis of the ether bond in compounds like this compound can be approached from two retrosynthetic perspectives: one involving a phenoxide nucleophile attacking an alkyl halide, and the other involving a nucleophilic attack on an activated aromatic ring.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com In the context of the target molecule, this would involve the reaction of a substituted phenoxide with an appropriate alkyl halide. The reaction generally proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile and displaces a halide from the alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the reaction of 3-bromophenoxide with a derivative of 2,2-dimethylpropionic acid, such as 3-bromo-2,2-dimethylpropionic acid. The reaction is typically carried out in a polar aprotic solvent to minimize competing elimination reactions. jk-sci.com

ParameterWilliamson Ether SynthesisUllmann Condensation
ReactantsAlkoxide/Phenoxide + Alkyl HalideAryl Halide + Phenol (B47542)
MechanismSN2Involves copper(I) intermediates
Typical ConditionsStrong base, polar aprotic solventHigh temperatures, polar solvents (traditional); Milder conditions with modern catalysts
CatalystGenerally not required, but phase-transfer catalysts can be usedCopper (stoichiometric in traditional methods, catalytic in modern methods)

The Ullmann condensation provides a direct route to diaryl ethers by coupling an aryl halide with a phenol in the presence of copper. wikipedia.orgorganic-chemistry.orgmdpi.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions. acs.orgnih.gov The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) is another relevant pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govacs.orgchemistrysteps.com In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The leaving group is then expelled to restore aromaticity. For the synthesis of this compound, this would involve the attack of a 2,2-dimethylpropionate derivative on an activated 1,3-dibromobenzene (B47543) or a related electrophilic aryl species. However, without strong activation, this pathway is less favorable than the copper-catalyzed Ullmann-type reactions. jk-sci.com

Catalytic Roles in Ether Bond Formation

Catalysis is pivotal in modern ether synthesis, enabling reactions to proceed under more benign conditions with improved yields and selectivity.

In the context of the Williamson ether synthesis, while not always necessary, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide by transporting the phenoxide into the organic phase. byjus.com

For the formation of diaryl ethers, copper-based catalysts are central to the Ullmann condensation. acs.orgrsc.orgnih.govmdpi.comresearchgate.net The role of the copper catalyst is to facilitate the coupling of the aryl halide and the phenol. wikipedia.org The active catalytic species is believed to be a soluble copper(I) complex. wikipedia.org The addition of ligands, such as diamines or acetylacetonates, can stabilize the copper catalyst and improve its efficacy, allowing for lower reaction temperatures and catalyst loadings. wikipedia.orgnih.gov Cesium carbonate is often used as a base in these reactions, as it is effective in generating the phenoxide in situ. acs.orgresearchgate.net

Catalyst SystemReaction TypeRole of Catalyst
Copper(I) salts/complexesUllmann CondensationFacilitates coupling of aryl halide and phenol via copper(I) intermediates.
Palladium complexes with phosphine (B1218219) ligandsBuchwald-Hartwig EtherificationCatalyzes cross-coupling through an oxidative addition/reductive elimination cycle.
Phase-Transfer CatalystsWilliamson Ether SynthesisEnhances reaction rate by transporting the anionic nucleophile between phases.

Palladium-based catalysts are also widely used for the synthesis of diaryl ethers, in a reaction known as the Buchwald-Hartwig amination, which has been adapted for etherification. organic-chemistry.orgacs.orgacs.orgrsc.orgthieme-connect.com These reactions typically employ a palladium precursor and a bulky, electron-rich phosphine ligand. acs.org The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. rsc.org

Electrophilic Aromatic Substitution Mechanisms for Bromination

The introduction of a bromine atom onto the aromatic ring of a precursor to this compound, such as 3-phenoxy-2,2-dimethyl-propionic acid, occurs via an electrophilic aromatic substitution (EAS) mechanism. This is a stepwise process involving the generation of a strong electrophile, its attack on the aromatic ring, and subsequent rearomatization.

Generation of Electrophilic Bromine Species

For the bromination of an aromatic ring, a source of electrophilic bromine is required. Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with a deactivated or moderately activated aromatic ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used. youtube.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be formally considered as Br⁺. youtube.com

Alternatively, other brominating agents can be used, such as N-bromosuccinimide (NBS), which can generate electrophilic bromine in the presence of an acid catalyst.

Formation and Stabilization of Arenium Ion Intermediates

The key step in electrophilic aromatic substitution is the attack of the electrophile on the π-system of the aromatic ring, which leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. chemistrysteps.com This step is typically the rate-determining step of the reaction as it involves the temporary disruption of the aromaticity of the ring. chemistrysteps.com

The positive charge in the arenium ion is delocalized over the ortho and para positions relative to the point of attack through resonance. This delocalization stabilizes the intermediate, lowering the activation energy for its formation. The final step of the mechanism is the rapid loss of a proton from the carbon atom bearing the new substituent, which restores the aromaticity of the ring.

Regioselectivity and Directing Effects of Substituents on the Aromatic Ring

The position of bromination on the aromatic ring is determined by the directing effects of the substituents already present. organicchemistrytutor.comaakash.ac.inlibretexts.orgyoutube.comwikipedia.orgchemistrytalk.orglibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of a precursor like 3-phenoxy-2,2-dimethyl-propionic acid, the two key substituents to consider are the phenoxy group and the 2,2-dimethyl-propionic acid moiety. The phenoxy group (-OAr) is an activating group and an ortho-, para-director due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance. youtube.comorganicchemistrytutor.com This donation of electron density preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.

The -CH₂-C(CH₃)₂-COOH group is generally considered to be a weakly deactivating group due to the inductive effect of the carboxylic acid. However, its directing effect is less pronounced than that of the strongly activating phenoxy group. Therefore, the regioselectivity of the bromination will be primarily governed by the ortho-, para-directing influence of the phenoxy group. Given the steric hindrance from the bulky 2,2-dimethyl-propionic acid group, para-substitution is often favored over ortho-substitution. The bromine atom in the final product, this compound, is at the meta position relative to the ether linkage, which suggests that the starting material for the ether synthesis was likely 3-bromophenol (B21344).

Kinetic Isotope Effects in Aromatic Substitution

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions, including electrophilic aromatic substitution. It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to the rate of the same reaction with a heavier isotope (kH) at the same atomic position (KIE = kL/kH). wikipedia.org In the context of aromatic substitution on the phenoxy ring of this compound or its analogues, the study of deuterium (B1214612) isotope effects (kH/kD) can reveal whether the cleavage of the C-H (or C-D) bond is part of the rate-determining step.

Most electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.

Step 1 (Slow, Rate-Determining): The aromatic ring attacks an electrophile (E+), forming the arenium ion. This step is typically the slow, rate-determining step.

Step 2 (Fast): A base removes a proton (or deuteron) from the carbon bearing the electrophile, restoring the aromaticity of the ring.

For many common substitutions, such as nitration and halogenation, the first step is the rate-determining one. youtube.com Since the C-H bond is not broken in this step, substituting hydrogen with deuterium does not significantly affect the reaction rate. youtube.com Consequently, the kinetic isotope effect is typically close to unity (kH/kD ≈ 1). This indicates that the transition state of the rate-limiting step does not involve the C-H bond. youtube.com

However, in certain cases, such as aromatic sulfonation, a significant primary kinetic isotope effect is observed, with kH/kD values often greater than 1. This suggests that for these reactions, the second step—the cleavage of the C-H bond—is the rate-determining step. egyankosh.ac.in The reversibility of the initial electrophilic addition can lead to a scenario where the subsequent proton loss becomes kinetically significant. egyankosh.ac.in

The table below summarizes the expected KIE values for different rate-determining steps in electrophilic aromatic substitution.

Rate-Determining StepC-H Bond Cleavage InvolvementExpected kH/kDExample Reaction
Formation of Arenium IonNo~ 1Nitration, Halogenation
Proton Loss from Arenium IonYes> 1Sulfonation (some conditions)

Studies on enzymatic aromatic hydroxylation, another form of aromatic substitution, have shown how KIE can dissect complex multi-step pathways. For instance, a normal isotope effect can result from the combination of two isotope-sensitive steps: the initial reaction with the aromatic ring and the final tautomerization to form the product. nih.gov This highlights the nuanced interpretation required when analyzing KIE data.

Mechanisms of Ether Cleavage in Phenoxy Systems

The ether linkage in this compound, an example of an aryl alkyl ether, is generally stable but can be cleaved under specific conditions. The cleavage almost invariably occurs at the alkyl C–O bond, as the aryl C–O bond is strengthened by the sp² hybridization of the aromatic carbon and resonance effects, making it resistant to nucleophilic attack.

Acid-Catalyzed Ether Cleavage (Sₙ1, Sₙ2, and E1 Pathways)

The most common method for cleaving ethers is treatment with strong acids, typically HBr or HI. ucalgary.ca The reaction proceeds via nucleophilic substitution, and the specific pathway (Sₙ1, Sₙ2, or E1) depends on the structure of the alkyl group. ucalgary.ca The mechanism always begins with the protonation of the ether oxygen, which creates a good leaving group (a neutral phenol molecule). ucalgary.ca

Sₙ2 Pathway: If the alkyl group is primary or secondary, the cleavage typically follows an Sₙ2 mechanism. The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether. For an aryl alkyl ether, this attack occurs on the alkyl carbon, displacing the phenol. The 2,2-dimethylpropyl group in the title compound is primary, but it is also a neopentyl group, which is exceptionally sterically hindered. This severe steric hindrance makes a direct Sₙ2 attack very slow.

Sₙ1 Pathway: Ethers with tertiary, benzylic, or allylic groups tend to cleave via an Sₙ1 mechanism because they can form stable carbocation intermediates after the departure of the leaving group. The 2,2-dimethylpropyl group is primary, and a primary carbocation is highly unstable, making a direct Sₙ1 pathway unfavorable. However, under forcing conditions, a concerted rearrangement (a 1,2-methyl shift) could occur to form a more stable tertiary carbocation, leading to Sₙ1-type products.

E1 Pathway: In cases where a stable carbocation can be formed and a suitable proton is available for removal on an adjacent carbon, an E1 elimination can compete with or dominate the Sₙ1 reaction. This is particularly true when using strong acids with poorly nucleophilic conjugate bases. For the 2,2-dimethylpropyl group, an E1 reaction from the initial primary carbocation is not feasible.

The table below outlines the preferred mechanisms for acid-catalyzed cleavage based on the alkyl group structure.

Alkyl Group StructureFavored Mechanism(s)Rationale
Methyl, Primary (unhindered)Sₙ2Low steric hindrance, unstable carbocation.
SecondarySₙ2 / Sₙ1Borderline case, depends on conditions.
Tertiary, Benzylic, AllylicSₙ1 / E1Formation of a stable carbocation.
Neopentyl (e.g., 2,2-dimethylpropyl)Very slow Sₙ2; possible Sₙ1 with rearrangementExtreme steric hindrance for Sₙ2; unstable primary carbocation for Sₙ1.

Reductive Ether Cleavage Strategies

Reductive methods offer an alternative to acid-catalyzed cleavage and typically involve electron transfer reagents or transition metal catalysts. These methods can cleave the more robust aryl C–O bond.

One strategy involves the use of alkali metals, such as lithium, in solvents like THF. The reaction proceeds through the formation of a radical anion intermediate. nih.gov Subsequent cleavage can occur at either the Ar–O bond (α cleavage) or the R–O bond (β cleavage). The selectivity can be influenced by the solvent and the nature of the substituents. nih.gov

More recently, transition-metal catalysis, particularly with nickel-based systems, has emerged as a powerful tool for aryl ether cleavage. One proposed mechanism involves the oxidative addition of the C(aryl)–O bond to a Ni(0) center. researchgate.net Some advanced methods can even proceed without an external reductant, using the alkoxy group of the substrate itself as an internal source of hydrogen via a β-hydrogen elimination step. nih.gov These reactions provide a pathway to convert the phenoxy group into a simple benzene (B151609) ring, effectively deoxygenating the substrate. nih.gov

Reactivity and Mechanistic Pathways of the Carboxylic Acid Functional Group

The 2,2-dimethyl-propionic acid moiety presents a sterically hindered carboxylic acid. This steric bulk, originating from the two methyl groups adjacent to the carboxyl group, significantly influences its reactivity in reactions like esterification and amidation.

Esterification and Amidation Mechanisms

Esterification: The classic method for converting a carboxylic acid to an ester is the Fischer esterification, which involves heating the acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk The mechanism involves initial protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. youtube.comopenstax.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated to form the ester. masterorganicchemistry.com Due to the steric hindrance of the 2,2-dimethylpropyl group, this reaction can be very slow and may require forcing conditions. Alternative methods for hindered acids include reaction of the corresponding carboxylate salt with a reactive alkyl halide (an Sₙ2 reaction) or the use of more powerful activating agents. youtube.comacs.org

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid must first be "activated." A common method involves the use of a coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). openstax.org The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group and is readily attacked by the amine nucleophile to form the amide, along with a urea (B33335) byproduct. openstax.org This method is effective even for sterically hindered systems.

Decarboxylative Reactions and their Mechanistic Variations

Decarboxylation is a reaction that removes the carboxyl group, releasing it as carbon dioxide. wikipedia.org This reaction is most common for β-keto acids and malonic acids, which can undergo decarboxylation upon heating through a stable, six-membered cyclic transition state. youtube.commasterorganicchemistry.com

The structure of this compound lacks the β-carbonyl group necessary for this facile thermal decarboxylation pathway. masterorganicchemistry.com Simple carboxylic acids are generally resistant to decarboxylation because it would require the formation of a high-energy carbanion intermediate (R⁻). wikipedia.org Decarboxylation of an analogue of the title compound would likely require harsh conditions or specialized catalytic methods. For example, soda-lime decarboxylation of 2,2-dimethylpropanoic acid can produce isobutane. vedantu.com

Modern synthetic chemistry has developed alternative decarboxylation methods that operate under milder conditions. These often involve photoredox catalysis, where a radical intermediate is generated from the carboxylic acid. organic-chemistry.org Such methods can be applied to a wide range of primary, secondary, and tertiary carboxylic acids that are not amenable to classic thermal decarboxylation. organic-chemistry.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. researchgate.net The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid, this would involve determining bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is particularly important for flexible molecules like the target compound, which has several rotatable bonds. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped to identify the most stable conformers. For instance, in a study of 3,5-bistrifluoromethylhydrocinnamic acid, DFT calculations were used to analyze the conformational preferences of the propanoic acid side chain. researchgate.net Such an analysis for this compound would reveal the preferred spatial arrangement of the phenoxy and carboxylic acid groups, which can influence its physical properties and biological activity.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential, Charge Distribution)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ripublication.com For example, in studies of polybrominated diphenyl ethers, the HOMO and LUMO were found to be primarily located on the aromatic rings, and the HOMO-LUMO gap was influenced by the degree of bromination. nih.gov

The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ether and carboxylic acid groups, and around the bromine atom, indicating these as potential sites for interaction.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectra. A theoretical study on 4-bromo-3-(methoxymethoxy) benzoic acid, for example, performed a vibrational assessment to better understand the molecule's properties. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) can be valuable in assigning experimental signals, especially for complex molecules. Machine learning models are also being developed to predict NMR chemical shifts with high accuracy. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared to experimental UV-Vis spectra. For polybrominated diphenyl ethers, TD-DFT calculations have shown that the lowest energy electronic transitions are of a π-π* nature, and the absorption wavelengths are dependent on the number and position of the bromine atoms. nih.gov

Thermochemical Properties and Stability Analysis

DFT calculations can also be used to estimate various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. mdpi.com These properties are crucial for understanding the stability of a molecule and its potential to participate in chemical reactions. For a series of substituted naphthoic acids, computational studies have been used to assess chemical reactivity through the calculation of properties like total energy, binding energy, and ionization potential. mdpi.com

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromo-phenoxy group would appear in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns revealing their substitution pattern and coupling relationships. The methylene protons of the propionic acid chain adjacent to the ether oxygen would likely resonate around 4.0 ppm. The two methyl groups, being chemically equivalent, would produce a sharp singlet further upfield, likely in the 1.2-1.5 ppm range. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but generally found above 10 ppm.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing between 170 and 180 ppm. The aromatic carbons would generate a series of peaks between 110 and 160 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbon of the ether linkage and the quaternary carbon of the dimethyl group would also have distinct chemical shifts, as would the equivalent methyl carbons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

¹H NMR Data
Chemical Shift (ppm) Multiplicity
>10br s
6.8-7.5m
~4.0s
1.2-1.5s
¹³C NMR Data
Chemical Shift (ppm) Assignment
170-180-COOH
110-160Ar-C
~70-O-CH₂-
~40-C(CH₃)₂
~25-C(CH₃)₂

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the through-bond connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. For example, it would link the methylene proton signal to its corresponding carbon signal.

Advanced NMR for Conformational and Dynamic Studies

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to study the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. These studies could reveal information about the rotational freedom around the ether linkage and the orientation of the propionic acid side chain relative to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Identification and Vibrational Mode Analysis

The IR spectrum of this compound would be expected to display several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-Br stretch would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

A summary of expected IR absorption bands is provided in the table below.

IR Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode
2500-3300O-H stretch (Carboxylic Acid)
>3000C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
1700-1725C=O stretch (Carboxylic Acid)
1200-1250C-O stretch (Ether)
500-600C-Br stretch

Correlation with Computational Vibrational Frequencies

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the vibrational frequencies of a molecule. These theoretical calculations, after applying an appropriate scaling factor, can provide a predicted IR spectrum that can be compared with experimental data for related compounds to aid in spectral assignment and to support the proposed structure. Such calculations would help to assign the various bending and stretching modes of the molecule with greater confidence.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of this compound. It also offers profound insights into the molecule's structure through the analysis of its fragmentation patterns. The presence of a bromine atom, with its two abundant isotopes (79Br and 81Br), imparts a distinctive isotopic signature to the mass spectrum, facilitating the identification of bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the unequivocal determination of the elemental formula. For this compound (C11H13BrO3), HRMS can easily distinguish its molecular formula from other potential formulas with the same nominal mass. The theoretical monoisotopic masses of the molecular ion [M]+ or protonated molecule [M+H]+ are calculated based on the most abundant isotopes of its constituent elements. The presence of bromine results in a characteristic M and M+2 isotopic pattern, with nearly equal intensity, which is a definitive marker for a monobrominated compound acs.orgnih.govnih.gov.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C11H13BrO3)
IsotopeChemical FormulaTheoretical Exact Mass (Da)
79BrC11H1379BrO3272.00478
81BrC11H1381BrO3274.00273

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically generated by techniques like electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of this compound is predictable based on its functional groups: a carboxylic acid, a gem-dimethyl group, an ether linkage, and a brominated aromatic ring.

Key fragmentation pathways would likely include:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the COOH radical, leading to a fragment ion at [M-45]+ libretexts.orgdocbrown.info.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carboxyl group can occur.

Ether Bond Cleavage: The C-O ether bond can cleave, leading to fragments corresponding to the bromophenoxy cation ([C6H4BrO]+) or the 2,2-dimethylpropionic acid side chain. The bromophenoxy fragment would retain the characteristic bromine isotopic pattern nist.gov.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions can occur, providing further structural clues.

Aromatic Ring Fragmentation: At higher energies, the brominated aromatic ring can fragment, for instance, by losing the bromine atom or a CO molecule after initial cleavages.

Table 2: Predicted Key Mass Fragments for this compound
m/z (for 79Br)m/z (for 81Br)Predicted Fragment IdentityFragmentation Pathway
272274[C11H13BrO3]+Molecular Ion (M+)
227229[C10H12BrO]+Loss of -COOH (M-45)
172174[C6H4BrO]+Cleavage of ether bond
101101[C5H9O2]+Cleavage of ether bond

For the analysis of complex mixtures or the definitive identification and purity assessment of a substance, mass spectrometry is often coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly suitable technique for analyzing this compound due to its polarity and thermal sensitivity. The compound can be separated from impurities using reversed-phase HPLC, followed by detection with MS. Electrospray ionization (ESI) in negative ion mode (ESI-) would be particularly effective, as it would deprotonate the carboxylic acid to form the [M-H]- ion, providing a sensitive and clear signal of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the carboxylic acid by GC-MS can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester). This allows for excellent chromatographic separation and subsequent mass spectral analysis, which is useful for detecting and identifying volatile impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic rings, known as chromophores. In this compound, the chromophore is the 3-bromophenoxy moiety. The absorption of UV light by this part of the molecule provides information about its electronic structure.

The UV-Vis spectrum is expected to show characteristic absorption bands typical of a substituted benzene (B151609) ring. Based on data for the analogous compound 3-bromophenol (B21344), one would anticipate absorption maxima (λmax) in the ultraviolet region, likely around 270-280 nm nist.govnih.gov. The exact position and intensity of these peaks can be influenced by the solvent used for the analysis and the presence of the ether-linked side chain. This technique is highly effective for quantitative analysis using a calibration curve and for monitoring reactions involving the aromatic ring.

Table 3: Predicted UV-Vis Absorption Data
ChromophoreExpected λmax Range (nm)Associated Electronic Transition
3-Bromophenoxy group~270 - 280π → π*

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of the compound. A reversed-phase setup is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution method, starting with a high proportion of water (often containing a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated and gives sharp peaks) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol, would effectively separate the target compound from more polar and less polar impurities. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm). Purity is then calculated based on the relative area of the main peak.

Gas Chromatography (GC): As mentioned, GC is primarily used for purity assessment after derivatization of the carboxylic acid to a volatile ester. Using a capillary column with a suitable stationary phase, this technique can separate volatile impurities with high resolution.

Table 4: Typical HPLC Parameters for Purity Analysis
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
ElutionGradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at ~275 nm

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Influence of Aromatic Substitution (Bromine) on Molecular Properties

The presence and position of the bromine atom on the phenoxy ring are critical determinants of the molecule's electronic and lipophilic character, which in turn affects its interactions and properties.

Electronic Effects : Bromine is an electron-withdrawing group due to its electronegativity (inductive effect), yet it is also an ortho-, para-directing deactivator in electrophilic aromatic substitution due to the donation of its lone pairs into the ring (resonance effect). The meta-position of the bromine in 3-(3-bromo-phenoxy)-2,2-dimethyl-propionic acid primarily exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring. This modification can influence the pKa of the carboxylic acid group and alter the molecule's ability to participate in π-π stacking or cation-π interactions with biological receptors.

Lipophilicity and Steric Effects : The bromine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This enhancement in lipophilicity can facilitate passage through biological membranes, potentially affecting its absorption and distribution. However, the size of the bromine atom also introduces steric bulk. This can influence the molecule's preferred conformation and may either facilitate or hinder its binding to a target protein, depending on the topology of the binding site. Studies on other bromo-substituted aromatic compounds have shown that increasing the distance of the bromine atom from other functional groups can lead to changes in physical properties like melting point .

Halogen Bonding : A key interaction involving bromine is halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) can interact favorably with a nucleophilic or electron-rich site, such as a lone pair on an oxygen or nitrogen atom in a receptor. This specific type of interaction can contribute significantly to binding affinity and selectivity.

The following table summarizes the key properties influenced by the bromine substitution.

Table 1: Influence of Bromine Substitution on Molecular Properties

Property Effect of Bromine Substitution Potential Consequence
Electron Density Electron-withdrawing (inductive effect) Alters pKa, modifies π-system interactions
Lipophilicity Increased May enhance membrane permeability
Steric Profile Increased bulk Can influence binding orientation and affinity
Bonding Potential Can act as a halogen bond donor Provides an additional specific interaction for molecular recognition

Impact of the 2,2-Dimethyl Moiety on Conformational Preferences and Spatial Orientation

The 2,2-dimethyl group, often referred to as a gem-dimethyl group, is a key structural feature that imposes significant conformational constraints on the propionic acid side chain.

Conformational Rigidity : The two methyl groups at the C2 position restrict the rotation around the C2-C3 bond. This steric hindrance limits the number of accessible low-energy conformations, making the molecule more rigid compared to its non-methylated counterpart. This pre-organization of the molecule into a more defined shape can be advantageous for binding, as less conformational entropy is lost upon interaction with a receptor. This principle is often utilized in drug design to enhance binding affinity.

Thorpe-Ingold Effect : The presence of the gem-dimethyl group can also influence the bond angle of the side chain, a phenomenon known as the Thorpe-Ingold effect. This can alter the spatial orientation of the terminal carboxylic acid group relative to the phenoxy ring, which is critical for its interaction with target sites.

The conformational impact of the 2,2-dimethyl group is summarized in the table below.

Table 2: Conformational Impact of the 2,2-Dimethyl Moiety

Feature Influence of 2,2-Dimethyl Group Implication for Molecular Recognition
Rotational Freedom Restricted rotation around C2-C3 bond Reduced conformational flexibility; lower entropic penalty upon binding
Spatial Orientation Alters bond angles and directs the carboxylic acid group Critical for precise positioning within a binding site
Hydrophobicity Increases local lipophilicity Can form favorable interactions in hydrophobic pockets

Role of the Carboxylic Acid Group in Molecular Interactions (e.g., Hydrogen Bonding)

The carboxylic acid group is a primary site for molecular interactions, acting as a key pharmacophore that can engage in strong, directional non-covalent bonds.

Hydrogen Bonding : As a functional group, the carboxylic acid is an excellent hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both the carbonyl and hydroxyl oxygens). This allows it to form robust interactions with polar amino acid residues in a protein's active site, such as serine, threonine, tyrosine, histidine, arginine, and lysine. In many cases, it forms a salt bridge with a positively charged residue like arginine or lysine, which is a combination of a hydrogen bond and an electrostatic interaction.

Dimerization and Solvation : In the solid state or in nonpolar solvents, carboxylic acids frequently form cyclic dimers through two intermolecular hydrogen bonds researchgate.netresearchgate.net. In aqueous environments, this dimerization is disrupted in favor of forming hydrogen bonds with water molecules, which governs its solubility nih.govnih.gov.

Ionic Interactions : At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate anion. This anion can participate in strong electrostatic (ionic) interactions with positively charged groups on a biological target, which are often crucial for high-affinity binding.

The interaction capabilities of the carboxylic acid group are outlined in the following table.

Table 3: Interaction Profile of the Carboxylic Acid Group

Interaction Type Role of Carboxylic Acid Example Receptor Residues
Hydrogen Bond Donor and Acceptor Ser, Thr, Asn, Gln, His
Ionic Bond / Salt Bridge Anionic group Arg, Lys, His (protonated)
Coordination Can coordinate with metal ions Metalloproteins

Comparative Analysis of Analogues and Bioisosteres

To probe the SAR of this compound, a comparative analysis with its analogues and bioisosteres is highly informative. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects deeporigin.com.

Aromatic Ring Analogues : Replacing the 3-bromophenyl group with other substituted rings can reveal the importance of the substituent's properties.

Position Isomers : Moving the bromine to the ortho- or para-position would alter the electronic and steric profile, likely impacting binding affinity and selectivity.

Different Halogens : Replacing bromine with chlorine (smaller, less lipophilic) or fluorine (smaller, more electronegative) would fine-tune the electronic and steric properties and could modulate the strength of halogen bonding.

Non-halogen Substituents : Replacing bromine with a methyl group (lipophilic, electron-donating) or a cyano group (electron-withdrawing, linear) would help to separate electronic from steric effects.

Carboxylic Acid Bioisosteres : The carboxylic acid group can be replaced by other acidic moieties to modulate acidity, lipophilicity, and metabolic stability. Common bioisosteres include:

Tetrazole : A five-membered heterocyclic ring that is a well-established carboxylic acid bioisostere. It has a similar pKa and a more delocalized charge, which can lead to different binding interactions and improved pharmacokinetic properties.

Acylsulfonamide : Another acidic group that can mimic the hydrogen bonding and charge profile of a carboxylate.

Hydroxamic acid : Can also act as an acidic group and has the ability to chelate metal ions.

Side Chain Analogues : Modifying the 2,2-dimethylpropionic acid linker can provide insights into the importance of its conformation and bulk.

Removing Methyl Groups : An analogue without the gem-dimethyl groups would be more flexible, and any change in activity would highlight the importance of the conformational rigidity conferred by these groups.

Cyclopropyl Linker : Replacing the gem-dimethyl group with a cyclopropyl ring can maintain rigidity while altering the bond angles and electronic character.

The table below provides examples of potential analogues for SAR studies.

Table 4: Examples of Analogues and Bioisosteres for SAR Analysis

Original Moiety Analogue/Bioisostere Example Rationale for Comparison
3-Bromophenyl 4-Bromophenyl, 3-Chlorophenyl, 3-Methylphenyl To probe positional, electronic, and steric effects of the ring substituent.
Carboxylic Acid Tetrazole, Acylsulfonamide To evaluate alternative acidic groups with different physicochemical properties.
2,2-Dimethyl H, H (no substitution); Cyclopropyl To assess the role of conformational rigidity and steric bulk.

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking for generalized interactions)

Computational chemistry provides powerful tools to rationalize and predict the SAR of molecules like this compound, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

2D-QSAR : This approach correlates activity with molecular descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters. For a series of phenoxy-propionic acid analogues, a 2D-QSAR model could identify which properties are most critical for activity nih.gov.

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures to generate steric and electrostatic field descriptors. These models can produce contour maps that visualize regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity, providing a detailed 3D picture of the SAR mdpi.comresearchgate.netrsc.org.

Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a receptor target. For this compound, docking could:

Identify the key amino acid residues in the binding pocket that interact with the molecule.

Visualize the specific hydrogen bonds formed by the carboxylic acid group.

Show how the 3-bromophenyl ring fits into a hydrophobic pocket and whether it forms halogen bonds.

Explain the role of the gem-dimethyl group in orienting the molecule for optimal interactions. Docking studies on related compounds have successfully predicted binding modes and rationalized observed activities, making it an invaluable tool for understanding molecular recognition plos.orgnih.govnih.gov.

The application of these computational methods is summarized below.

Table 5: Computational Tools in SAR Analysis

Computational Method Application Information Gained
2D-QSAR Correlates activity with 2D molecular properties. Identifies key physicochemical properties (e.g., lipophilicity, electronic effects) driving activity.
3D-QSAR (CoMFA/CoMSIA) Correlates activity with 3D steric and electrostatic fields. Generates 3D contour maps indicating favorable/unfavorable regions for different properties.
Molecular Docking Predicts binding mode and interactions with a target. Provides a structural hypothesis for the observed activity at the atomic level.

Applications in Chemical Synthesis As a Building Block

Derivatization of the Carboxylic Acid Functionality for Library Synthesis

The carboxylic acid moiety is a primary site for derivatization. Its conversion into other functional groups is a fundamental strategy for creating libraries of related compounds with modified physicochemical properties. The steric hindrance imposed by the adjacent gem-dimethyl group can influence reaction kinetics, sometimes necessitating specific reagents or conditions to achieve high yields google.comresearchgate.net.

The conversion of the carboxylic acid to esters and amides is a common and powerful method for structural diversification. mdpi.comyoutube.comyoutube.com

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For sterically hindered acids, the use of dehydrating agents or conversion to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol, can be more effective. google.com

Amidation: Amide bond formation is one of the most frequently used reactions in medicinal chemistry. mdpi.com This is generally achieved by activating the carboxylic acid with a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)) and then introducing a primary or secondary amine. researchgate.net This method allows for the incorporation of a vast array of amine-containing fragments, leading to extensive libraries of amide derivatives.

The following table provides illustrative examples of derivatization reactions at the carboxylic acid functionality. Please note that these are representative transformations and specific conditions may require optimization.

Table 1: Representative Derivatization of the Carboxylic Acid Group
Reactant Reagent/Conditions Product Functional Group Product Name
Methanol H₂SO₄ (cat.), Heat Methyl Ester Methyl 3-(3-bromo-phenoxy)-2,2-dimethyl-propionate
Benzylamine DCC, DCM Amide N-benzyl-3-(3-bromo-phenoxy)-2,2-dimethyl-propionamide
Aniline SOCl₂, then Aniline Amide 3-(3-Bromo-phenoxy)-2,2-dimethyl-N-phenyl-propionamide

Reactions Involving the Aromatic Bromine for Further Functionalization

The bromine atom on the aromatic ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.orgunistra.frresearchgate.netnih.gov These reactions are fundamental tools in modern organic synthesis for constructing complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions allow for the selective formation of bonds at the site of the aryl bromide. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making aryl bromides common and effective substrates. unistra.fr

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds and is tolerant of many functional groups, including carboxylic acids.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. tandfonline.commdpi.combeilstein-journals.orgnih.gov This reaction is a powerful method for vinylation of aromatic rings. Various palladium catalysts and bases can be employed, and the choice of conditions can be crucial for achieving high selectivity and yield. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. The Sonogashira coupling is the most straightforward method for preparing substituted alkynes and arylalkynes.

The following table provides illustrative examples of cross-coupling reactions. Please note that these are representative transformations and specific catalysts, ligands, and conditions may require optimization.

Table 2: Representative Cross-Coupling Reactions at the Aromatic Bromine
Coupling Partner Reaction Type Catalyst System (Typical) Product Structure
Phenylboronic acid Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃ 3-(Biphenyl-3-yloxy)-2,2-dimethyl-propionic acid
Styrene Heck Pd(OAc)₂, PPh₃, Et₃N 3-(3-((E)-2-Phenyl-vinyl)-phenoxy)-2,2-dimethyl-propionic acid

Nucleophilic Aromatic Substitution of the Bromine

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. These activating groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

For 3-(3-bromo-phenoxy)-2,2-dimethyl-propionic acid, which lacks such activating groups, nucleophilic aromatic substitution of the bromine atom is generally disfavored and would require harsh reaction conditions, such as very high temperatures and the use of extremely strong nucleophiles. Under typical synthetic conditions, this reaction pathway is not considered a primary route for functionalization.

Transformations of the Phenoxy Ether Linkage for Structural Diversification

The phenoxy ether linkage is chemically robust and generally stable to many reaction conditions used to modify the carboxylic acid or the aryl bromide functionalities. However, cleavage of this bond can be achieved under specific, often harsh, conditions, providing another avenue for structural modification.

Cleavage of aryl ethers typically requires strong reagents that can protonate or coordinate to the ether oxygen, facilitating bond scission. Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.org Such a transformation would break the molecule into two separate fragments: a phenol (B47542) derivative and an aliphatic derivative. For example, treatment with BBr₃ would likely yield 3-bromophenol (B21344) and 3-hydroxy-2,2-dimethylpropionic acid. The choice of reagent is critical, as the harsh conditions required for ether cleavage may not be compatible with other functional groups in the molecule or its derivatives.

Q & A

Basic Research Questions

Q. How can researchers design derivatives of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid to enhance biological activity?

  • Methodological Answer : Structural modifications often focus on the bromophenoxy or dimethylpropionic acid moieties. For example, substituting the bromine atom with other halogens or functional groups (e.g., methyl, hydroxyl) can alter steric and electronic properties. Evidence from analogous compounds (e.g., 3-(4-chlorophenyl) derivatives) suggests that antiproliferative activity is sensitive to substituent position and size . Use in vitro assays (e.g., HCT-116 cell viability tests) to screen derivatives, and validate specificity using normal cell lines (e.g., HEK-293) to exclude non-specific cytotoxicity .

Q. What analytical techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm structural integrity, particularly 1H^1H- and 13C^{13}C-NMR for aromatic and aliphatic proton environments. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. How can synthetic routes for this compound be optimized for yield and selectivity?

  • Methodological Answer : Bromination of precursor phenols under controlled conditions (e.g., using N-bromosuccinimide in anhydrous DMF) minimizes side reactions. For ester intermediates, optimize reaction time and temperature (e.g., 80°C for 12 hours) to achieve >80% yield, as demonstrated in analogous furan-2-yl pivalate syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography with ethyl acetate/hexane gradients.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for brominated propionic acid derivatives?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 0.12–0.81 mg/mL for HCT-116 inhibitors) may arise from assay conditions (e.g., cell passage number, serum concentration). Standardize protocols using reference compounds (e.g., doxorubicin) and replicate experiments across independent labs. Statistical tools like ANOVA or Bland-Altman plots identify systematic biases .

Q. How can molecular docking elucidate the mechanism of action of this compound in disease models?

  • Methodological Answer : Dock the compound into target protein active sites (e.g., HSP90, TRAP1) using software like AutoDock Vina. Validate binding poses with molecular dynamics simulations (e.g., GROMACS) to assess stability. Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values to prioritize targets .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies, measuring plasma half-life via LC-MS/MS. For toxicity, conduct histopathological analysis of liver/kidney tissues and monitor hematological parameters. Compare results to structurally similar FLAP inhibitors, which showed no hepatotoxicity at therapeutic doses .

Q. How can structure-activity relationship (SAR) studies improve metabolic stability of brominated propionic acid derivatives?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation. Assess metabolic stability using liver microsomal assays (e.g., human CYP3A4) and quantify metabolites via LC-HRMS. Derivatives with logP values <3.5 typically exhibit improved bioavailability .

Specialized Methodological Considerations

Q. What computational tools predict environmental persistence or toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Toxicity endpoints (e.g., LC50 for aquatic organisms) can be predicted via ECOSAR. Cross-validate with experimental data from analogous perfluorinated compounds, which show high environmental persistence .

Q. How does the bromine substituent influence photostability and reactivity under UV light?

  • Methodological Answer : Perform accelerated photodegradation studies using a UV chamber (λ = 254–365 nm). Monitor degradation products via GC-MS and quantify reaction rates using pseudo-first-order kinetics. Bromine’s electron-withdrawing effect typically reduces photostability compared to non-halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.